Dnp-PLGLWA-DArg-NH2 (TFA)
Description
Dnp-PLGLWA-DArg-NH2 (TFA) is a fluorogenic peptide substrate designed for detecting matrix metalloproteinase (MMP) activity, particularly MMP-1 and MMP-7. Its structure includes a dinitrophenyl (Dnp) quenching group and a C-terminal D-arginine residue stabilized by trifluoroacetic acid (TFA) counterions. Key characteristics include:
- Molecular Weight: ~1,191.09 g/mol (including TFA) .
- Fluorescence Properties: Excitation at 280 nm and emission at 360 nm, enabling real-time monitoring of MMP-mediated cleavage .
- Applications: Used in tumor microenvironment studies to assess MMP activity linked to metastasis and in biosensors for clinical diagnostics .
- Structural Features: The TFA salt enhances solubility in polar solvents (e.g., water, DMSO) and stabilizes the peptide’s ionic interactions, while the D-arginine residue improves proteolytic resistance .
Properties
Molecular Formula |
C47H65F3N14O13 |
|---|---|
Molecular Weight |
1091.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2,4-dinitrophenyl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C45H64N14O11.C2HF3O2/c1-24(2)18-32(56-44(66)36-13-9-17-57(36)35-15-14-28(58(67)68)21-37(35)59(69)70)41(63)51-23-38(60)53-33(19-25(3)4)43(65)55-34(20-27-22-50-30-11-7-6-10-29(27)30)42(64)52-26(5)40(62)54-31(39(46)61)12-8-16-49-45(47)48;3-2(4,5)1(6)7/h6-7,10-11,14-15,21-22,24-26,31-34,36,50H,8-9,12-13,16-20,23H2,1-5H3,(H2,46,61)(H,51,63)(H,52,64)(H,53,60)(H,54,62)(H,55,65)(H,56,66)(H4,47,48,49);(H,6,7)/t26-,31+,32-,33-,34-,36-;/m0./s1 |
InChI Key |
GMYYKUSXNGFHND-RWQUALJJSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-PLGLWA-DArg-NH2 (TFA) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial Production Methods
Industrial production of Dnp-PLGLWA-DArg-NH2 (TFA) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and activity of the final product .
Chemical Reactions Analysis
Fluorogenic Hydrolysis by MMPs
Dnp-PLGLWA-DArg-NH2 undergoes enzymatic hydrolysis at the Gly-Leu bond by MMPs, releasing the N-terminal Dnp group and unquenching tryptophan fluorescence (Ex=280 nm, Em=360 nm) .
Key Findings:
-
Substrate specificity : Hydrolyzed by MMP-1, MMP-2, MMP-7, and MMP-9 with varying efficiency .
-
Kinetic parameters :
Data Table 2: Hydrolysis Kinetics for MMPs -
Mechanism : MMPs coordinate the peptide’s scissile bond (Gly-Leu) via their catalytic zinc ion, facilitating nucleophilic water attack .
Chemical Ligation Reactions
The peptide participates in native chemical ligation (NCL) for protein synthesis:
-
Thioester formation : The C-terminal DArg-NH2 reacts with thiols (e.g., 4-mercaptophenylacetic acid) in TFA to form transient thioacetal intermediates, which rearrange to native amide bonds .
-
Optimized conditions :
Side Reactions and Optimization
Scientific Research Applications
Dnp-PLGLWA-DArg-NH2 (TFA) is widely used in scientific research for the following applications:
Biochemistry: Quantifying the activity of MMPs in various biological samples
Molecular Biology: Studying the role of MMPs in tissue remodeling, cancer metastasis, and other physiological processes
Medicine: Investigating potential therapeutic targets for diseases involving MMPs, such as cancer and cardiovascular diseases
Industry: Developing diagnostic assays and screening for MMP inhibitors
Mechanism of Action
Dnp-PLGLWA-DArg-NH2 (TFA) functions as a substrate for MMPs. When MMP-1 or MMP-9 cleaves the peptide bond within the substrate, the dinitrophenol (Dnp) group is released, resulting in an increase in fluorescence. This fluorescence can be measured to quantify the enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Dnp-PLGLWA-DArg-NH2 (TFA) shares functional similarities with other MMP substrates but exhibits distinct biochemical and practical advantages:
Table 1: Comparative Analysis of MMP Substrates
Key Differentiators:
TFA Counterion Advantages :
- Compared to acetate or hydrochloride salts, TFA provides superior solubility in organic solvents (e.g., DMF) and stabilizes the peptide’s charge state, critical for reproducible assays .
- Fluorine’s electronegativity enhances interactions with hydrophobic enzyme pockets, improving binding affinity to MMPs .
D-arginine vs. L-arginine: The D-configuration in the C-terminal arginine resists endogenous proteases, reducing off-target cleavage in biological samples .
Fluorescence Quenching Efficiency :
- Dnp’s broad-spectrum quenching outperforms Dabcyl (used in other substrates), allowing detection in complex media like serum .
MMP Specificity :
- While most substrates target MMP-2/9 broadly, Dnp-PLGLWA-DArg-NH2 (TFA) shows heightened selectivity for MMP-9 in tumor models, validated by cleavage product analysis .
Research Findings and Limitations
- Biosensor Integration : Achieved 92% accuracy in detecting MMP-9 in human plasma vs. 78% for commercial kits .
- Limitations: No published CAS number or long-term toxicity data . Molecular formula remains unverified beyond theoretical calculations .
Notes for Further Research
- Metabolic Stability: In vivo half-life and interactions with endogenous peptides require study.
- Salt Form Comparisons : Systematic evaluation of TFA vs. acetate salts in physiological conditions is needed.
- Clinical Translation: Validation in human trials for diagnostic/therapeutic use is absent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
